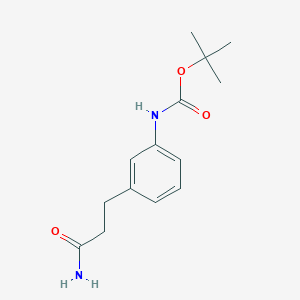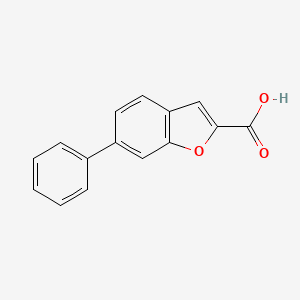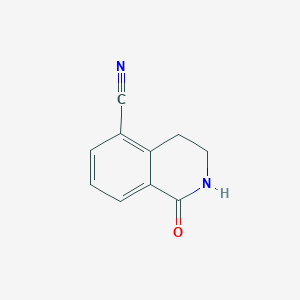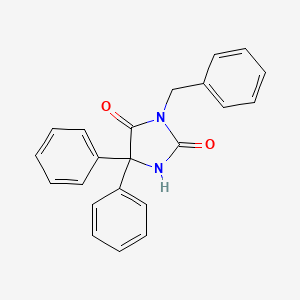
2-Phenyl-1-benzothiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-benzothiophene-3-carboxylic acid is a heterocyclic organic compound that features a benzothiophene core with a phenyl group at the 2-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Synthetic Routes and Reaction Conditions:
Tandem Rhodium-Catalyzed Intramolecular Heterocyclization: This method involves the use of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Intramolecular Thioarylation: This method uses α-substituted (o-bromoaryl)thioacetamides to form the benzothiophene core.
Ullmann Cross Coupling: A series of 2-aminobenzothiophenes, including esters of 3-carboxylic acids, can be synthesized using a CuBr/1,10-Phen-catalyzed Ullmann cross coupling.
Two-Step Method: This involves the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids.
Industrial Production Methods:
- Industrial production methods often involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products:
- The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes.
Aplicaciones Científicas De Investigación
2-Phenyl-1-benzothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-benzothiophene-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
1-Benzothiophene-3-carboxylic acid: Lacks the phenyl group at the 2-position.
3-Phenyl-1-benzothiophene-2-carboxylic acid: Has the carboxylic acid group at the 2-position instead of the 3-position.
Benzofuran derivatives: Similar in structure but contain an oxygen atom in place of the sulfur atom.
Uniqueness:
- The presence of both the phenyl group at the 2-position and the carboxylic acid group at the 3-position makes 2-Phenyl-1-benzothiophene-3-carboxylic acid unique. This specific arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
6774-41-0 |
|---|---|
Fórmula molecular |
C15H10O2S |
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
2-phenyl-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C15H10O2S/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H,16,17) |
Clave InChI |
KYPVGDNVGKINEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


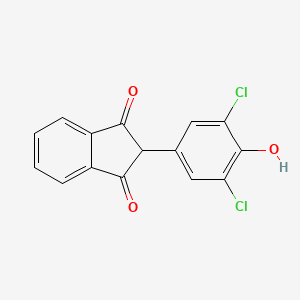
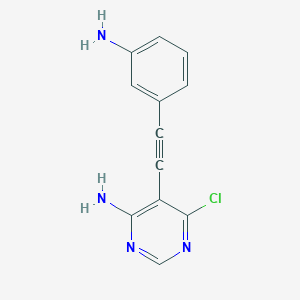
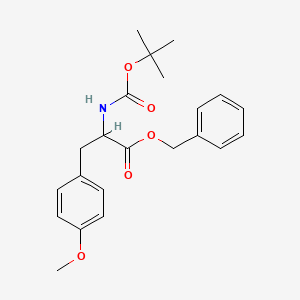

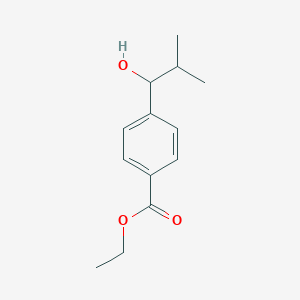
![2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13984699.png)

![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)

